molecular formula C11H11NS B15090860 4-Methyl-3-(thiophen-2-YL)aniline

4-Methyl-3-(thiophen-2-YL)aniline

Cat. No.: B15090860
M. Wt: 189.28 g/mol
InChI Key: LHOVGLFHBOCHSR-UHFFFAOYSA-N
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Description

4-Methyl-3-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Methyl-3-(thiophen-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(thiophen-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as nitro or sulfonyl groups to the compound.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or sulfonyl derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-Methyl-3-(thiophen-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(thiophen-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-3-yl)aniline
  • 4-(Thiophen-2-yl)aniline
  • 3-(Thiophen-2-yl)aniline

Uniqueness

4-Methyl-3-(thiophen-2-yl)aniline is unique due to the presence of a methyl group on the aniline ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s properties, making it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4-methyl-3-thiophen-2-ylaniline

InChI

InChI=1S/C11H11NS/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-7H,12H2,1H3

InChI Key

LHOVGLFHBOCHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=CS2

Origin of Product

United States

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